Zinc dihexyl diisobutyl bis(dithiophosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

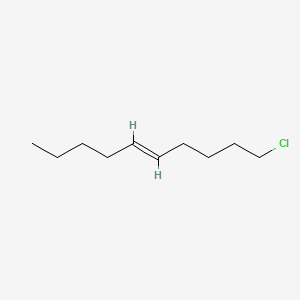

Zinc dihexyl diisobutyl bis(dithiophosphate): is an organozinc compound widely used as an additive in lubricants and greases. It is known for its excellent anti-wear and anti-corrosion properties, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc dihexyl diisobutyl bis(dithiophosphate) typically involves the reaction of the corresponding alcohols (hexanol and isobutanol) with phosphorus pentasulfide to form the dithiophosphate ester. This ester is then reacted with zinc oxide to produce the final compound. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of zinc dihexyl diisobutyl bis(dithiophosphate) follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Zinc dihexyl diisobutyl bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphate groups.

Substitution: The dithiophosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophosphate derivatives.

Substitution: Various substituted dithiophosphate compounds.

Scientific Research Applications

Chemistry: Zinc dihexyl diisobutyl bis(dithiophosphate) is extensively studied for its role as an anti-wear additive in lubricants. Researchers investigate its interaction with metal surfaces and its effectiveness in reducing friction and wear .

Biology and Medicine: While primarily used in industrial applications, the compound’s potential biological effects are also explored. Studies focus on its toxicity, environmental impact, and potential use in biomedical applications .

Industry: In the industrial sector, zinc dihexyl diisobutyl bis(dithiophosphate) is a key component in the formulation of high-performance lubricants and greases. Its anti-corrosion properties make it suitable for use in harsh environments, such as marine and automotive applications .

Mechanism of Action

The mechanism by which zinc dihexyl diisobutyl bis(dithiophosphate) exerts its effects involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound’s molecular structure allows it to interact with metal surfaces, forming a stable and durable layer that enhances lubrication and protects against corrosion .

Comparison with Similar Compounds

Zinc dialkyl dithiophosphate: Similar in structure but with different alkyl groups.

Zinc dibutyl dithiophosphate: Contains butyl groups instead of hexyl and isobutyl groups.

Zinc dioctyl dithiophosphate: Contains octyl groups, offering different solubility and performance characteristics.

Uniqueness: Zinc dihexyl diisobutyl bis(dithiophosphate) is unique due to its specific combination of hexyl and isobutyl groups, which provide a balance of solubility, thermal stability, and anti-wear properties. This makes it particularly effective in high-performance lubricant formulations .

Properties

CAS No. |

52005-71-7 |

|---|---|

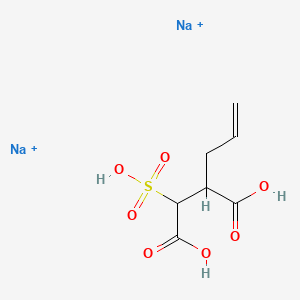

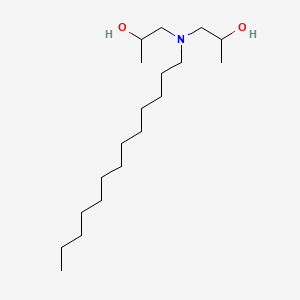

Molecular Formula |

C20H44O4P2S4Zn-2 |

Molecular Weight |

604.2 g/mol |

IUPAC Name |

bis(2-methylpropoxy)-disulfidophosphanium;dihexoxy(disulfido)phosphanium;zinc |

InChI |

InChI=1S/C12H27O2PS2.C8H19O2PS2.Zn/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;1-7(2)5-9-11(12,13)10-6-8(3)4;/h3-12H2,1-2H3,(H,16,17);7-8H,5-6H2,1-4H3,(H,12,13);/p-2 |

InChI Key |

VRDOFJVBHKRHAN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCO[P+](OCCCCCC)([S-])[S-].CC(C)CO[P+](OCC(C)C)([S-])[S-].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.